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Compound of Interest

Compound Name: 4-Hepten-2-one

Cat. No.: B1231225

While the world of flavor and fragrance chemistry is rich with a diverse palette of ketones, 4-
hepten-2-one remains a molecule of limited commercial application. Despite its presence in
some natural sources, it has not found a significant place in the portfolios of flavorists and
perfumers. This document provides a comprehensive overview of the available information on
4-hepten-2-one, explores the characteristics of a closely related and commercially significant
analog, and presents detailed protocols for the evaluation and application of new chemical
entities in flavor and fragrance formulations, catering to researchers, scientists, and drug
development professionals.

Physicochemical Properties and Natural Occurrence

4-Hepten-2-one exists as two geometric isomers, (4E)-4-hepten-2-one and (4Z)-4-hepten-2-
one. The (E)-isomer has been identified as a naturally occurring volatile compound in bananas
and corn.[1][2] However, a notable industry resource recommends that (E)-4-hepten-2-one is
"not for fragrance use" and "not for flavor use," suggesting potential limitations due to
undesirable sensory properties, instability, or regulatory constraints.[1][3] Information regarding
the organoleptic properties of the (Z)-isomer is not readily available in public literature.

Table 1: Physicochemical Data for (E)-4-Hepten-2-one
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Property Value

Molecular Formula C7H120

Molecular Weight 112.17 g/mol

Boiling Point 149.00 to 150.00 °C @ 760.00 mm Hg (est.)
Flash Point 103.00 °F. TCC (39.60 °C.) (est.)

Solubility Soluble in alcohol; slightly soluble in water

(5445 mg/L @ 25 °C est.)

Natural Occurrence Banana, Corn[1][2]

A Tale of a Methyl Group: The Case of 6-Methyl-5-
hepten-2-one

In stark contrast to 4-hepten-2-one, the methylated analog, 6-methyl-5-hepten-2-one (also
known as sulcatone), is a widely used and well-characterized flavor and fragrance ingredient.
[4] Its distinct and complex organoleptic profile makes it a versatile component in a variety of
commercial products.

Organoleptic Profile of 6-Methyl-5-hepten-2-one

The sensory characteristics of 6-methyl-5-hepten-2-one are multifaceted, with nuances that are
highly dependent on concentration.[4]

Table 2: Organoleptic Profile of 6-Methyl-5-hepten-2-one
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Medium Concentration Descriptors
Odor (in 10% dipropylene 109 Citrus, green, musty,
0
glycol) lemongrass, apple[4][5][6]

Fruity, apple, musty, ketonic,
Odor (neat) Neat creamy, with slight cheesy and

banana nuances[5][6]

Green, vegetative, musty,
Flavor 10 ppm apple, banana, and green
bean-like[4][5][6]

Applications of 6-Methyl-5-hepten-2-one in Flavors

This versatile ketone is employed to impart or enhance a range of fruit and savory flavor
profiles.[4]

Table 3: Typical Use Levels of 6-Methyl-5-hepten-2-one in Food Products

Food Category Typical Use Level (ppm)
Pomegranate Flavors 30[7]
Gravies 10

Baked Goods, Chewing Gum, Frozen Dairy,

Gelatin, Pudding, Hard Candy, Non-alcoholic 7.78
Beverages
Alcoholic Beverages 0.5

Applications of 6-Methyl-5-hepten-2-one in Fragrances

In perfumery, 6-methyl-5-hepten-2-one is utilized as a top note to introduce a fresh, green, and
citrusy character to fragrances. Its adaptability allows for its incorporation into various fragrance
families, from fresh and agrestic to fruity and floral compositions, where it can provide a

natural-smelling lift and brightness.[4]
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Experimental Protocols for Evaluation and
Application

For researchers and scientists interested in evaluating the potential of novel compounds like 4-
hepten-2-one, a structured experimental approach is crucial. The following protocols provide a
framework for sensory evaluation and application testing.

Protocol for Sensory Evaluation of a Novel Chemical
Entity

Objective: To determine the organoleptic profile of a new chemical entity (e.g., 4-hepten-2-one)
for potential flavor and fragrance applications.

Materials:
e Test compound (high purity)

o Odorless solvent (e.qg., dipropylene glycol for fragrance, ethanol or propylene glycol for
flavor)

¢ Glass smelling strips

« Inert, odor-free tasting cups

» Deionized, filtered water (for flavor evaluation)

e Apanel of trained sensory analysts (typically 5-10 members)
Methodology:

o Preparation of Solutions:

o For odor evaluation, prepare serial dilutions of the test compound in dipropylene glycol
(e.g., 10%, 1%, 0.1%).

o For flavor evaluation, prepare solutions in a suitable solvent and then dilute in water to
appropriate tasting concentrations (e.g., 10 ppm, 1 ppm, 0.1 ppm). A control of plain water
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should also be prepared.

e Odor Evaluation:

[e]

Dip smelling strips into each dilution and the neat compound.

o

Allow the solvent to evaporate for a few seconds.

[¢]

Present the strips to the sensory panel in a well-ventilated, odor-free room.

[¢]

Panelists should record the odor characteristics at different time intervals (top note, middle
note, dry-down).

e Flavor Evaluation:

[e]

Present the prepared aqueous solutions to the panel in coded cups.

o

Panelists should take a small sip, swirl it in their mouth, and expectorate.

[¢]

Panelists should rinse with deionized water between samples.

[¢]

Flavor characteristics, including taste, mouthfeel, and aftertaste, should be recorded.
» Data Analysis:

o Compile the descriptors from all panelists.

o Create a sensory profile using a spider web diagram or a descriptive attribute table.

o Determine the odor and flavor thresholds if possible through further dilutions.
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Sensory Evaluation Workflow

Protocol for Incorporation of a Novel Flavor into a
Beverage Matrix

Objective: To assess the performance and sensory impact of a new flavor chemical in a model
beverage system.

Materials:

e Test flavor compound

o Base beverage matrix (e.g., sweetened carbonated water, still water, or a simple juice base)
e Analytical balance

e Volumetric flasks and pipettes

e pH meter

e Homogenizer or high-shear mixer (if necessary)

Methodology:

» Preparation of a Flavor Concentrate:
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o Dissolve the test compound in a food-grade solvent (e.g., ethanol or propylene glycol) to
create a concentrated stock solution (e.g., 1000 ppm).

e Beverage Formulation:

o

Prepare a batch of the base beverage.

[e]

Divide the base into several smaller, equal-volume batches.

o

Add the flavor concentrate to each batch at different concentrations (e.g., 0.1 ppm, 0.5
ppm, 1 ppm, 5 ppm).

o

Ensure thorough mixing.

[¢]

Prepare a control batch with no added flavor.
e Quality Control:

o Measure and record the pH of each batch.

o Observe for any physical changes such as precipitation or color change.
e Sensory Evaluation:

o Conduct a sensory panel using a triangle test or a paired comparison test to determine if
there is a perceivable difference between the flavored beverages and the control.

o Use a descriptive analysis to characterize the flavor profile of the successful dilutions.
 Stability Testing:

o Store the flavored beverage samples under controlled conditions (e.g., refrigerated,
ambient, accelerated aging) and conduct sensory evaluations at regular intervals to
assess flavor stability.
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Flavor Application Workflow

Quality Control by Gas Chromatography-Mass
Spectrometry (GC-MS)

The purity of any new chemical entity for flavor and fragrance use must be rigorously assessed.
GC-MS is the standard analytical technique for this purpose.

Objective: To verify the identity and purity of a synthesized or purchased batch of 4-hepten-2-
one.
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Instrumentation:

e Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

e Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 pum film thickness)
e Helium carrier gas

Procedure:

e Sample Preparation:

o Prepare a dilute solution of the 4-hepten-2-one sample in a suitable solvent (e.g.,
dichloromethane or hexane) at approximately 100 ppm.

e GC-MS Analysis:
o Inject a small volume (e.g., 1 pL) of the sample into the GC.

o The oven temperature program should be optimized to separate the target compound from
any potential impurities. A typical program might start at 50°C, hold for 2 minutes, then
ramp at 10°C/minute to 250°C and hold for 5 minutes.

o The mass spectrometer should be set to scan a mass range appropriate for the target
molecule and potential byproducts (e.g., m/z 35-350).

o Data Analysis:

o Identify the peak corresponding to 4-hepten-2-one by its retention time and mass
spectrum.

o Compare the obtained mass spectrum with a reference spectrum from a library (e.g.,
NIST).

o Calculate the purity of the sample by integrating the peak area of 4-hepten-2-one and
dividing it by the total area of all peaks.

Conclusion
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While 4-hepten-2-one itself does not appear to be a significant ingredient in the flavor and
fragrance industry, its methylated counterpart, 6-methyl-5-hepten-2-one, demonstrates the
profound impact that subtle structural modifications can have on the sensory properties and
commercial viability of a molecule. For researchers and scientists, the provided protocols offer
a foundational approach to the systematic evaluation of new chemical entities for their potential
as novel flavor and fragrance ingredients. The exploration of such enigmatic molecules is
essential for the continued innovation and expansion of the flavorist's and perfumer's palette.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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